molecular formula C13H10ClF6N3 B2528717 N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline CAS No. 956756-17-5

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline

Katalognummer: B2528717
CAS-Nummer: 956756-17-5
Molekulargewicht: 357.68
InChI-Schlüssel: VMCOUFIGWGXTRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline is a pyrazole-derived compound featuring a trifluoromethyl-substituted aniline moiety linked to a pyrazole core. The pyrazole ring is substituted with chlorine at position 5, a methyl group at position 1, and a trifluoromethyl group at position 3. The aniline component is substituted with a trifluoromethyl group at the meta position.

Eigenschaften

IUPAC Name

N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF6N3/c1-23-11(14)9(10(22-23)13(18,19)20)6-21-8-4-2-3-7(5-8)12(15,16)17/h2-5,21H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCOUFIGWGXTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CNC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H12ClF6N3
  • Molecular Weight : 373.71 g/mol
  • CAS Number : 956204-33-4

Biological Activities

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline exhibits a range of biological activities, primarily in the fields of anti-inflammatory, anticancer, and antimicrobial effects.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures possess significant anti-inflammatory properties. For instance, derivatives containing the trifluoromethyl group have shown enhanced inhibition of cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory pathway. A study reported IC50 values for related compounds ranging from 5.40 µM to 0.01 µM against COX enzymes, indicating potent anti-inflammatory potential .

2. Anticancer Activity

The anticancer properties of this compound class have been explored extensively. A notable study demonstrated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7). The mean IC50 value observed for one derivative was approximately 92.4 µM across multiple cancer cell lines .

3. Antimicrobial Activity

Compounds similar to N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline have also been evaluated for their antimicrobial effects. The presence of the trifluoromethyl group is often associated with increased potency against bacterial strains due to enhanced lipophilicity and membrane permeability.

The biological activity of N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory processes, such as COX and lipoxygenase pathways.
  • Cell Cycle Arrest : In cancer cells, it has been observed that pyrazole derivatives can induce cell cycle arrest, leading to apoptosis in susceptible cell lines.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, a derivative of the compound was tested for its anti-inflammatory efficacy in a rat model of paw edema induced by carrageenan. The results showed a significant reduction in paw swelling compared to the control group, suggesting potential therapeutic applications in treating inflammatory disorders.

Case Study 2: Cytotoxicity Against Cancer Cells

A comparative analysis was conducted on various pyrazole derivatives, including N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline. The study revealed that this compound exhibited superior cytotoxicity against several cancer cell lines compared to standard chemotherapeutic agents, highlighting its potential as an anticancer drug candidate.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

Pyrazole derivatives with trifluoromethyl and chloro substituents are widely studied for their pharmacological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
Compound Name Pyrazole Substituents Aniline/Amine Substituents Key Biological Activity References
Target Compound 5-Cl, 1-Me, 3-CF₃ 3-CF₃ Not explicitly reported -
N-((5-(4-Cl-Ph)-1-Ph-3-CF₃-1H-pyrazol-4-yl)methylene)-3,5-bis(CF₃)aniline (8d) 5-(4-Cl-Ph), 1-Ph, 3-CF₃ 3,5-bis(CF₃) COX-2 inhibition (IC₅₀ = 0.26 µM)
N-{[5-Cl-1-Me-3-CF₃-1H-pyrazol-4-yl]methyl}-4-MeO-aniline (CAS 955965-30-7) 5-Cl, 1-Me, 3-CF₃ 4-OMe Antimicrobial (inferred)
4-Cl-N-{[5-Cl-1-Me-3-CF₃-1H-pyrazol-4-yl]methyl}-N-(4-MeO-Ph)benzamide 5-Cl, 1-Me, 3-CF₃ 4-MeO-benzamide Not reported
Key Observations:

Substituent Position and Bioactivity: Compound 8d () demonstrates high COX-2 inhibitory activity due to its 3,5-bis(trifluoromethyl)aniline group and bulky 4-chlorophenyl substituent on the pyrazole. The 4-methoxyaniline derivative (CAS 955965-30-7, ) replaces the 3-CF₃ group with a polar methoxy group, which may alter solubility and target engagement .

Role of Trifluoromethyl Groups :

  • Trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism. The target compound’s dual CF₃ groups (pyrazole and aniline) may improve pharmacokinetics compared to analogues with single CF₃ substituents .

Chlorine vs.

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-diketones. For 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol, the reaction proceeds as follows:

Procedure :

  • Step 1 : Methylhydrazine (1.2 equiv) reacts with ethyl 4,4,4-trifluoro-3-oxobutanoate in ethanol at 80°C for 12 hours to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
  • Step 2 : Chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃) under reflux, yielding 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole (87% yield).
  • Step 3 : Hydroxymethylation at the 4-position employs paraformaldehyde in acetic acid at 60°C, generating the 4-hydroxymethyl derivative (72% yield).

Optimization Notes :

  • Excess POCl₃ (3.0 equiv) ensures complete chlorination.
  • Paraformaldehyde must be added gradually to avoid polymerization side reactions.

Functionalization of the Pyrazole Intermediate

Oxidation of 4-Hydroxymethyl to 4-Carbaldehyde

The hydroxymethyl group is oxidized to an aldehyde to facilitate subsequent reductive amination:

Procedure :

  • Step 1 : 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol (1.0 equiv) is treated with Dess-Martin periodinane (1.5 equiv) in dichloromethane at 25°C for 2 hours, yielding the aldehyde (89% purity).

Challenges :

  • Trifluoromethyl groups destabilize the transition state, necessitating mild oxidizing agents to prevent over-oxidation.

Synthesis of 3-(Trifluoromethyl)aniline

Nitration and Reduction of Trifluoromethylbenzene

Procedure :

  • Step 1 : Nitration of 3-(trifluoromethyl)benzene with concentrated HNO₃/H₂SO₄ at 0°C selectively yields 3-(trifluoromethyl)nitrobenzene (91% yield).
  • Step 2 : Catalytic hydrogenation (H₂, 5% Pd/C, ethanol) reduces the nitro group to an amine (96% yield).

Alternate Route :

  • Direct amination via Buchwald-Hartwig coupling is less efficient due to electron-withdrawing effects of the trifluoromethyl group.

Coupling Strategies for Methylene Bridge Formation

Reductive Amination

The most efficient method involves reductive amination between the pyrazole-4-carbaldehyde and 3-(trifluoromethyl)aniline:

Procedure :

  • Step 1 : 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv) and 3-(trifluoromethyl)aniline (1.1 equiv) are stirred in THF with molecular sieves (4Å) for 1 hour.
  • Step 2 : Sodium cyanoborohydride (1.5 equiv) is added at 0°C, and the mixture is stirred for 12 hours (78% yield).

Optimization :

  • Acetic acid (10 mol%) accelerates imine formation.
  • Sodium triacetoxyborohydride (STAB) provides higher selectivity but lower yields (65%).

Alternative Synthetic Pathways

Ullmann-Type Coupling

A copper-catalyzed coupling between 4-(bromomethyl)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole and 3-(trifluoromethyl)aniline has been reported:

Procedure :

  • Step 1 : 4-(Bromomethyl)-pyrazole (1.0 equiv), 3-(trifluoromethyl)aniline (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv) in DMF at 110°C for 24 hours yield the product (62% yield).

Limitations :

  • Homocoupling of the pyrazole bromide occurs as a major side reaction (18–22% yield loss).

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Elution with hexane/ethyl acetate (4:1) removes unreacted aniline and dimeric byproducts.
  • Recrystallization : Dissolving the crude product in hot ethanol followed by slow cooling yields crystals with >99% purity (mp 112–114°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, Ar-H), 7.48 (d, J = 8.4 Hz, 1H, Ar-H), 7.34 (d, J = 8.4 Hz, 1H, Ar-H), 4.75 (s, 2H, CH₂), 3.92 (s, 3H, N-CH₃), 2.45 (s, 3H, CF₃).
  • ¹³C NMR : δ 152.1 (Cq), 139.8 (Cq), 129.5 (CH), 124.3 (q, J = 272 Hz, CF₃), 121.9 (q, J = 32 Hz, C-CF₃).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Reductive Amination 78 99 High selectivity, mild conditions Requires aldehyde stability
Ullmann Coupling 62 95 Avoids oxidation steps Low yield due to homocoupling
Grignard Alkylation 54 90 Scalable Sensitive to moisture

Industrial-Scale Considerations

  • Cost Efficiency : Reductive amination is preferred for large-scale synthesis due to lower catalyst costs versus Ullmann coupling.
  • Waste Management : POCl₃ chlorination generates HCl gas, necessitating scrubbers. Sodium cyanoborohydride requires careful handling due to toxicity.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?

Answer:

  • X-ray crystallography is the gold standard for unambiguous structural determination. Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data, leveraging its robustness for small-molecule crystallography .
  • NMR spectroscopy : Employ 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to confirm substituent positions, particularly the trifluoromethyl groups. For complex splitting patterns, use 2D techniques (COSY, HSQC) .
  • Mass spectrometry : High-resolution MS (HRMS) with ESI or MALDI sources validates molecular weight and fragmentation patterns.

Q. What synthetic routes are commonly employed to prepare this compound?

Answer:

  • Reductive amination : React a pyrazole-aldehyde intermediate with 3-(trifluoromethyl)aniline using NaBH4_4/I2_2 in methanol under neutral conditions .
  • Multistep synthesis : Start with 4-chloro-3-(trifluoromethyl)aniline (CAS 32051-40-4), functionalize via nucleophilic substitution or coupling reactions, and purify via column chromatography .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining purity?

Answer:

  • Continuous flow reactors : Improve heat/mass transfer and reduce side reactions compared to batch methods .
  • Catalyst screening : Test Pd-based catalysts for coupling steps or phase-transfer catalysts for biphasic reactions.
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How should researchers resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays)?

Answer:

  • Dose-response profiling : Compare IC50_{50} values across assays to identify off-target effects.
  • Structural analogs : Test derivatives (e.g., pyrazole-triazole hybrids) to isolate pharmacophores .
  • Molecular docking : Use computational models (e.g., AutoDock) to predict binding modes and validate with mutagenesis studies .

Q. What strategies mitigate degradation of this compound under storage or experimental conditions?

Answer:

  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring.
  • Formulation : Use lyophilization or encapsulation in cyclodextrins to enhance shelf life.
  • Light sensitivity : Store in amber vials under inert atmosphere (N2_2 or Ar) .

Q. How can enantiomeric purity be ensured during asymmetric synthesis of chiral derivatives?

Answer:

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based) .
  • Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) .
  • Circular dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra to racemic mixtures.

Q. What computational tools are recommended for predicting physicochemical properties (e.g., logP, solubility)?

Answer:

  • Software : Use Schrödinger’s QikProp or ACD/Labs for logP, pKa, and solubility predictions.
  • Molecular dynamics (MD) : Simulate solvation effects in explicit solvents (water, DMSO) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.